molecular formula C18H18F3NO2S B2645790 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 1705438-73-8

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2645790
CAS No.: 1705438-73-8
M. Wt: 369.4
InChI Key: KNCHORZSRZXCIN-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a 1,4-thiazepane ring, a seven-membered structure containing nitrogen and sulfur atoms, which is strategically functionalized with a furan moiety and a 4-(trifluoromethyl)phenyl group. The furan ring, a five-membered aromatic heterocycle with oxygen, is a well-established pharmacophore known to contribute to biological activity by participating in hydrogen bonding and π–π stacking interactions with target proteins, thereby enhancing binding affinity and selectivity . The inclusion of the trifluoromethyl group attached to the phenyl ring is a common strategy in drug design, as this moiety can profoundly influence a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This specific molecular architecture, combining multiple heterocyclic systems, makes it a valuable scaffold for exploring novel therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for direct biological evaluation in high-throughput screening campaigns. Its structural features suggest potential applicability in the development of agents for infectious diseases, given that furan-containing derivatives have demonstrated notable antitubercular and antibacterial properties in recent studies . Furthermore, the 1,4-thiazepane core is a privileged structure in pharmaceuticals, found in compounds with diverse biological activities. This product is intended for non-human research applications only in fields such as medicinal chemistry, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-3-13(4-6-14)12-17(23)22-8-7-16(25-11-9-22)15-2-1-10-24-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCHORZSRZXCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the furan and thiazepane intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiazepane ring is often formed via a cyclization reaction involving a thiol and an amine. The final step involves the coupling of the furan and thiazepane intermediates with the trifluoromethyl-substituted phenyl group under suitable conditions, such as the use of a strong base or a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride).

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving the reactivity of furan and thiazepane rings.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.

    Medicine: Due to the presence of the trifluoromethyl group, which is known to enhance the metabolic stability and bioavailability of drugs, this compound could be explored for its pharmacological properties.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and thiazepane rings could facilitate binding to hydrophobic pockets, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Name Core Structure Key Substituents Reference
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (Target) 1,4-Thiazepane Furan-2-yl, 4-(trifluoromethyl)phenyl, ethanone
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Thioether, phenylsulfonyl, ethanone
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Benzothiazine-1,1-dioxide 4-Ethylphenyl, fluoro, methylphenyl
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Tetrahydro-pyrimidine-2-thione 4-Fluorophenyl, methyl, sulfanylidene
1-[4-[4-[[...]phenyl]piperazin-1-yl]ethanone (BP 3998) Piperazine Trifluoromethylphenyl, ethanone

Key Observations :

  • Core Heterocycles : The 1,4-thiazepane ring in the target compound offers conformational flexibility distinct from smaller rings (e.g., piperazine in BP 3998) or fused systems (e.g., benzothiazine in ). Larger rings like thiazepanes may enhance binding to proteins with extended active sites.
  • Substituent Effects: The trifluoromethyl group in the target compound and BP 3998 improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues like the phenylsulfonyl group in .
Physicochemical Properties

Hypothetical properties of the target compound were inferred from analogues:

Property Target Compound* 1-Phenylethanone BP 3998
Molecular Weight (g/mol) ~395 (estimated) 508.5 ~450 (estimated)
LogP (Predicted) ~3.5 (high due to CF3) 4.2 3.8
Solubility (mg/mL) Low (lipophilic substituents) <0.1 (ethanol recrystallized) <0.1 (DMSO)

*Calculations based on structural analogues. Direct experimental data are unavailable.

Potential Bioactivity
  • Antifungal/Antimicrobial Activity: Thiazepane and triazole derivatives are known for antifungal properties (e.g., triazoles in ).
  • CNS Modulation : Piperazine and thiazepane rings are common in neuroactive compounds (e.g., antipsychotics) due to their ability to cross the blood-brain barrier .
  • Kinase Inhibition: The trifluoromethylphenyl-ethanone motif is prevalent in kinase inhibitors targeting cancers or inflammatory diseases .

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound that has garnered interest for its potential biological activities. The unique structural features of this compound, including the furan and thiazepane moieties, suggest diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

Molecular Formula C14H14F3NOS\text{Molecular Formula }C_{14}H_{14}F_3NOS

Key Features:

  • Furan Ring: Contributes to aromatic properties and potential interactions with biological systems.
  • Thiazepane Structure: Enhances cyclic stability and may influence pharmacological properties.
  • Trifluoromethyl Group: Often associated with increased lipophilicity and can enhance biological activity.

The biological activity of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.
  • Receptor Modulation: It may bind to specific receptors, altering signal transduction pathways.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties.

Antimicrobial Properties

Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on trifluoromethyl phenyl derivatives have demonstrated potent growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

CompoundActivityMinimum Inhibitory Concentration (MIC)Toxicity
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanoneAntibacterialTo be determinedLow in vitro toxicity

Case Studies

Several studies have focused on the biological effects of similar thiazepane derivatives:

  • Study on Thiazepane Derivatives: A study demonstrated that thiazepane derivatives exhibited broad-spectrum antibacterial activity with low toxicity profiles when tested on human cell lines .
  • In Vivo Studies: In vivo assessments showed no harmful effects at doses up to 50 mg/kg in mouse models, indicating a favorable safety profile for further development .

Synthesis and Structural Analysis

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multi-step organic reactions. Common synthetic routes include:

  • Piperidine-Mediated Condensation: This method facilitates the formation of the thiazepane ring through reactions between furan derivatives and thiazolidine precursors.

Synthetic Route Overview:

StepReaction TypeKey Reagents
1CondensationPiperidine
2CyclizationBase catalyst
3FunctionalizationTrifluoromethylation

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